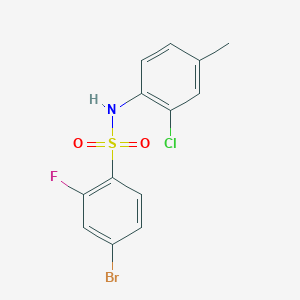

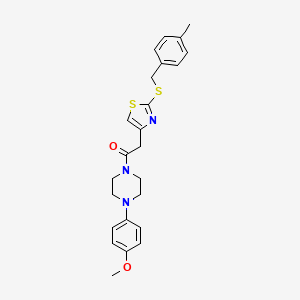

4-溴-N-(2-氯-4-甲基苯基)-2-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromo, chloro, and fluoro substituents on the aromatic rings suggests that this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been explored in various studies. For instance, the synthesis of aryl(difluoromethylenephosphonates) via electrophilic fluorination of α-carbanions of benzylic phosphonates with N-fluorobenzenesulfonimide has been reported, indicating that fluorination reactions can proceed well with benzenesulfonamide derivatives containing bromo and other functional groups . Additionally, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, has been achieved through a series of reactions including the Schiemann reaction and oxychlorination, demonstrating the feasibility of introducing chloro and fluoro substituents onto the benzenesulfonamide scaffold .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing the overall geometry and intermolecular interactions. Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have revealed two-dimensional architectures and highlighted the importance of sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors . These findings suggest that the molecular structure of "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" would also exhibit significant intermolecular interactions, potentially influencing its biological activity.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including enzyme inhibition, as demonstrated by a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase . The reactivity of benzenesulfonamides with amines has also been studied, with reactions such as arylation being catalyzed by micelles of cetrimonium bromide . These studies indicate that "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" could participate in similar reactions, potentially leading to new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be influenced by the nature and position of substituents on the aromatic rings. For example, the introduction of a fluorine atom has been shown to preserve the potency of COX-2 inhibition while increasing selectivity in a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides . This suggests that the fluorine atom in "4-Bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide" could play a crucial role in determining its biological activity and selectivity.

科学研究应用

合成与结构表征

化合物4-溴-N-(2-氯-4-甲基苯基)-2-氟苯磺酰胺及其衍生物已被探索用于合成各种分子拮抗剂。这些化合物对于开发预防人类HIV-1感染的靶向制剂具有重要意义。此类化合物可以通过涉及溴化和氯磺化的多步反应合成,并已通过NMR、MS和IR技术表征 (程德举,2015)。

光动力治疗中的应用

该化合物还在癌症的光动力治疗中找到了应用。一项关于用苯磺酰胺衍生物基团取代的新型锌酞菁化合物合成和表征的研究表明,这些化合物表现出适合于癌症治疗中的II型光敏剂的特性。这些特性包括良好的荧光、高单线态氧量子产率和合适的光降解量子产率 (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020)。

在环氧合酶抑制中的用途

另一个应用包括合成4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物,这些衍生物已被评估其抑制环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的能力。在这些化合物中引入氟原子已显示出保留COX-2效力和增加COX1/COX-2选择性 (Hiromasa Hashimoto 等,2002)。

杀菌剂的合成

该化合物也已被合成用于杀菌剂中,在涂料中显示出优异的杀微生物活性。这涉及从2-甲基苯胺开始的两步氯乙酰化和溴化过程 (任玉红,奥艾联合,2002)。

手性氟化剂的合成

此外,4-溴-N-(2-氯-4-甲基苯基)-2-氟苯磺酰胺衍生物已被用于手性氟化剂的合成。这包括用BuLi进行处理和随后的反应,导致形成光学纯化合物,然后将其用作氟化剂 (孙慧良、刘兆鹏、唐龙乾,2008)。

晶体结构分析

该化合物的衍生物已在晶体学中得到广泛研究,以了解其分子和超分子结构。这些研究提供了对这些化合物在分子水平上的相互作用和结构的见解 (V. Z. Rodrigues 等,2015)。

属性

IUPAC Name |

4-bromo-N-(2-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClFNO2S/c1-8-2-4-12(10(15)6-8)17-20(18,19)13-5-3-9(14)7-11(13)16/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCRUEIVRBKOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)